molecular formula C16H13NO3S B8578886 2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione CAS No. 97801-79-1

2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione

Cat. No.: B8578886
CAS No.: 97801-79-1
M. Wt: 299.3 g/mol
InChI Key: LGFTULJJDDFVFE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a methoxyphenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dicarbonyl compound in the presence of a catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl groups to alcohols using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzothiazepine derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,5-Benzothiazepine-3,4(2H,5H)-dione: Lacks the methoxyphenyl group, leading to different reactivity and biological activity.

    2-(4-Hydroxyphenyl)-1,5-Benzothiazepine-3,4(2H,5H)-dione: The presence of a hydroxy group instead of a methoxy group can significantly alter its chemical properties and biological effects.

Uniqueness

2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione is unique due to the presence of the methoxyphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

CAS No.

97801-79-1

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5H-1,5-benzothiazepine-3,4-dione

InChI

InChI=1S/C16H13NO3S/c1-20-11-8-6-10(7-9-11)15-14(18)16(19)17-12-4-2-3-5-13(12)21-15/h2-9,15H,1H3,(H,17,19)

InChI Key

LGFTULJJDDFVFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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